Cas no 3237-50-1 (2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy-)

2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy- is a heterocyclic organic compound featuring a pyrimidine core substituted with hydroxyl groups at the 5-position. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry and pharmaceutical applications. The presence of hydroxyl groups enhances its solubility in polar solvents, facilitating its use in aqueous reaction systems. Its trione functionality allows for versatile interactions, including hydrogen bonding and chelation, which are advantageous in coordination chemistry and material science. The compound's well-defined molecular architecture also makes it a useful intermediate for constructing more complex heterocyclic frameworks. Its stability under standard conditions ensures consistent performance in laboratory and industrial settings.
2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy- structure
3237-50-1 structure
Product Name:2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy-
CAS No:3237-50-1
MF:C4H4N2O5
MW:160.0849609375
CID:313897
PubChem ID:312231
Update Time:2025-06-13

2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy- Chemical and Physical Properties

Names and Identifiers

    • 2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy-
    • 5,5-dihydroxy-1,3-diazinane-2,4,6-trione
    • 5,5-DIHYDROXY-HEXAHYDRO-PYRIMIDINE-2,4,6-TRIONE
    • 5,5-Dihydroxyperhydropyrimidinetrione
    • 5,5-dihydroxy-pyrimidine-2,4,6-trione
    • Alloxan hydrate
    • alloxan monohydrate
    • alloxane hydrate
    • Barbituric acid,5,5-dihydroxy
    • EINECS 221-796-8
    • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy-
    • NSC221304
    • DTXSID9024435
    • InChI=1/C4H4N2O5/c7-1-4(10,11)2(8)6-3(9)5-1/h10-11H,(H2,5,6,7,8,9)
    • CCRIS 5957
    • Mesoxalylurea monohydrate
    • FT-0621989
    • Z1201617722
    • O2AAP9F8B6
    • NSC 221304
    • EN300-373812
    • alloxane monohydrate
    • 5,5-Dihydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione #
    • 5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione
    • Mesoxalylcarbamide monohydrate
    • 2,5,6(1H,3H)-Pyrimidinetetrone, monohydrate
    • NSC-221304
    • ZIIHZVKHFWOENY-UHFFFAOYSA-
    • BRN 0155548
    • AKOS006230571
    • Barbituric acid, 5,5-dihydroxy-
    • 2,5,6(1H,3H)-Pyrimidinetetrone hydrate
    • CHEMBL172218
    • ZIIHZVKHFWOENY-UHFFFAOYSA-N
    • NS00046413
    • 2,6(1H,3H,5H)-Pyrimidinetrione, 5,5-dihydroxy-
    • 5-24-09-00382 (Beilstein Handbook Reference)
    • 5,5-Dihydroxybarbituric acid
    • UNII-O2AAP9F8B6
    • SCHEMBL18132316
    • 5,5-Dihydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione
    • SCHEMBL472442
    • 2,4,5,6(1H,3H)-Pyrimidinetetrone hydrate
    • Barbituric acid,5-dihydroxy-
    • 3237-50-1
    • alloxanmonohydrat
    • Q27285233
    • A821251
    • Inchi: 1S/C4H4N2O5/c7-1-4(10,11)2(8)6-3(9)5-1/h10-11H,(H2,5,6,7,8,9)
    • InChI Key: ZIIHZVKHFWOENY-UHFFFAOYSA-N
    • SMILES: OC1(C(NC(NC1=O)=O)=O)O

Computed Properties

  • Exact Mass: 160.01200
  • Monoisotopic Mass: 160.01202123g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.5
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.8517 (rough estimate)
  • Boiling Point: 285.94°C (rough estimate)
  • Refractive Index: 1.4610 (estimate)
  • PSA: 115.73000
  • LogP: -2.30910

2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy- Customs Data

  • HS CODE:2933540000
  • Customs Data:

    China Customs Code:

    2933540000

    Overview:

    2933540000 Other malonyl ureas(Barbituric acid)Derivatives of as well as their salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933540000 other derivatives of malonylurea (barbituric acid); salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%

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2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy- Production Method

2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy- Related Literature

Additional information on 2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy-

Research Briefing on 2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy- (CAS: 3237-50-1): Recent Advances and Applications

The compound 2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy-, with the CAS number 3237-50-1, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct pharmacological effects. This briefing provides an overview of the latest research findings, focusing on its chemical synthesis, biological activities, and emerging applications in drug development.

One of the most notable advancements in the study of 3237-50-1 is its application in the synthesis of novel heterocyclic compounds. Researchers have developed efficient catalytic methods to functionalize the pyrimidinetrione core, enabling the production of derivatives with enhanced bioactivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to introduce aryl and alkyl groups at the 5-position, yielding compounds with promising anti-inflammatory properties. These findings highlight the versatility of 3237-50-1 as a building block in medicinal chemistry.

In addition to its synthetic utility, 2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy- has been investigated for its intrinsic biological activities. Recent in vitro and in vivo studies have revealed its potential as an antioxidant and neuroprotective agent. A 2024 study in ACS Chemical Neuroscience reported that the compound exhibits significant radical-scavenging activity, reducing oxidative stress in neuronal cells. Furthermore, preclinical models of neurodegenerative diseases, such as Alzheimer's, showed improved cognitive function following treatment with 3237-50-1 derivatives. These results suggest its potential as a lead compound for developing neurotherapeutic agents.

The pharmacological profile of 3237-50-1 has also been explored in the context of metabolic disorders. A collaborative study between academic and industry researchers, published in Nature Communications in 2023, identified the compound as a modulator of key enzymes involved in glucose metabolism. Specifically, it was found to inhibit glycogen phosphorylase, a target for type 2 diabetes therapy. Structural analysis revealed that the dihydroxy groups play a critical role in binding to the enzyme's active site, providing a foundation for the design of more potent inhibitors.

Despite these promising developments, challenges remain in the clinical translation of 3237-50-1-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity need to be addressed through further optimization and formulation studies. Recent efforts have focused on prodrug strategies and nanoparticle-based delivery systems to enhance the compound's pharmacokinetic properties. For example, a 2024 study in Advanced Drug Delivery Reviews highlighted the use of liposomal encapsulation to improve the solubility and targeted delivery of 2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy- to specific tissues.

In conclusion, the latest research on 2,4,6(1H,3H,5H)-Pyrimidinetrione,5,5-dihydroxy- (CAS: 3237-50-1) underscores its multifaceted potential in chemical biology and drug discovery. From its role as a synthetic intermediate to its direct biological effects, this compound continues to inspire innovative research. Future studies should focus on overcoming translational barriers and exploring its applications in combination therapies and personalized medicine. The ongoing advancements in this field hold promise for addressing unmet medical needs in neurology, metabolic diseases, and beyond.

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